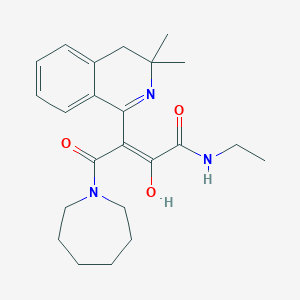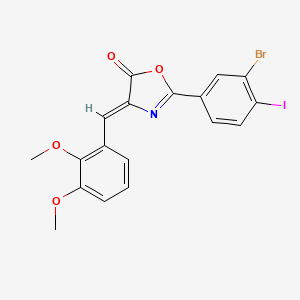![molecular formula C19H23N3O4S2 B11082624 4-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}sulfonyl)benzenesulfonamide](/img/structure/B11082624.png)
4-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}sulfonyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}SULFONYL)-1-BENZENESULFONAMIDE is a complex organic compound that features a piperazine ring substituted with a phenylpropenyl group and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}SULFONYL)-1-BENZENESULFONAMIDE typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Subsequent deprotection and selective intramolecular cyclization yield the desired piperazine derivatives .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis have been explored for the efficient production of piperazine derivatives .
Chemical Reactions Analysis
Types of Reactions
4-({4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}SULFONYL)-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzenesulfonamide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
4-({4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}SULFONYL)-1-BENZENESULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-({4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}SULFONYL)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The piperazine ring and benzenesulfonamide moiety can interact with enzymes or receptors, leading to modulation of their activity. This compound may inhibit or activate specific pathways, resulting in its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: These compounds share a similar piperazine ring structure and have been widely studied for their biological activity.
Sulfonamide derivatives: Compounds with a sulfonamide moiety are known for their antimicrobial properties and are used in various medicinal applications.
Uniqueness
4-({4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}SULFONYL)-1-BENZENESULFONAMIDE is unique due to its combination of a piperazine ring with a phenylpropenyl group and a benzenesulfonamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C19H23N3O4S2 |
|---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
4-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]sulfonylbenzenesulfonamide |
InChI |
InChI=1S/C19H23N3O4S2/c20-27(23,24)18-8-10-19(11-9-18)28(25,26)22-15-13-21(14-16-22)12-4-7-17-5-2-1-3-6-17/h1-11H,12-16H2,(H2,20,23,24)/b7-4+ |
InChI Key |
YWYGBNCYZXXPMO-QPJJXVBHSA-N |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)S(=O)(=O)N |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4,5,6-tetrachloro-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B11082544.png)
![11-(1-Naphthyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one](/img/structure/B11082547.png)
![4-(2,3-Dichlorophenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenoxyazetidin-2-one](/img/structure/B11082552.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-1,3-benzoxazol-2-amine](/img/structure/B11082560.png)
![4-(4-chlorophenyl)-N-(4-ethoxyphenyl)-1-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B11082566.png)

![ethyl 4-({[(2Z)-2-{(2Z)-[1-(5-chlorothiophen-2-yl)ethylidene]hydrazinylidene}-4-oxo-1,3-thiazinan-6-yl]carbonyl}amino)benzoate](/img/structure/B11082579.png)

![2-[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]-N-(4-methoxyphenyl)acetamide](/img/structure/B11082592.png)
![N-(4-fluorobenzyl)-N-{3-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-yl}amine](/img/structure/B11082598.png)

![N-[1-cyclohexyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]furan-2-carboxamide](/img/structure/B11082620.png)
![N-(4-methoxyphenyl)-2-{1-(4-methoxyphenyl)-5-oxo-3-[4-(2-oxopyrrolidin-1-yl)benzyl]-2-thioxoimidazolidin-4-yl}acetamide](/img/structure/B11082632.png)
![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11082637.png)
